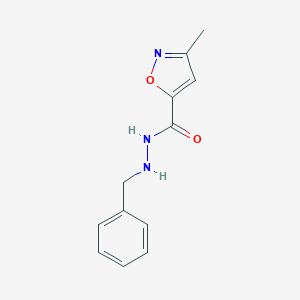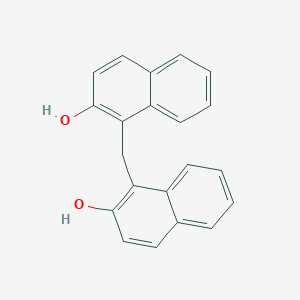
4-Clorocinamaldehído
Descripción general
Descripción
4-Chlorocinnamaldehyde is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chlorocinnamaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chlorocinnamaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorocinnamaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la Tirosinasa
El 4-Clorocinamaldehído se ha identificado como un inhibidor significativo de la tirosinasa, una enzima crucial en la vía de síntesis de melanina. Este compuesto exhibe un fuerte efecto inhibitorio tanto en las actividades monofenolasa como difenolasa de la tirosinasa, con valores de IC50 de 0,07 mM y 0,3 mM, respectivamente . El mecanismo de inhibición se caracteriza como inhibición competitiva reversible, con una constante de inhibición (KI) medida de 0,17 mM . Esta propiedad es particularmente valiosa en el desarrollo de tratamientos para trastornos de la pigmentación y en la industria cosmética para productos de blanqueamiento de la piel.
Desarrollo de Fungicidas
En la investigación agrícola, el this compound sirve como compuesto principal para la síntesis de nuevos fungicidas. Actúa como un inhibidor de la lacasa, una enzima asociada con la patogenicidad de ciertos hongos . La introducción de grupos activos del this compound en las estructuras moleculares de los pesticidas ha mostrado promesa en el descubrimiento de nuevos pesticidas con una mayor eficacia contra enfermedades fúngicas que afectan a los cultivos.
Material Óptico No Lineal
Los derivados del this compound se han explorado por sus propiedades ópticas no lineales, que son esenciales para aplicaciones en optoelectrónica y fotónica . Estos materiales son de interés debido a su uso potencial en la fabricación de dispositivos para tecnologías de comunicación, tecnología láser y otras aplicaciones optoelectrónicas.
Mecanismo De Acción
Target of Action
The primary target of 4-Chlorocinnamaldehyde is tyrosinase , an important oxidoreductase that plays a crucial role in the metabolism of melanin in the body . Tyrosinase has both monophenolase and diphenolase activities .
Mode of Action
4-Chlorocinnamaldehyde interacts with tyrosinase, resulting in a significant inhibitory effect on both monophenolase and diphenolase activities . It can prolong the lag phase of monophenolase and decrease the steady-state rate of both monophenolase and diphenolase . The inhibitory mechanism of mushroom tyrosinase by 4-chlorocinnamaldehyde is the reversible competitive inhibition .
Biochemical Pathways
Tyrosinase catalyzes the oxidation of L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA), which is then further oxidized into dopaquinone . After a series of reactions, dopaquinone eventually becomes melanin . By inhibiting tyrosinase, 4-Chlorocinnamaldehyde disrupts this pathway, leading to a decrease in melanization .
Pharmacokinetics
Its molecular weight is 16660 , which might influence its absorption, distribution, metabolism, and excretion in the body
Result of Action
The molecular and cellular effects of 4-Chlorocinnamaldehyde’s action primarily involve the inhibition of tyrosinase activity . This leads to a decrease in melanization, which can have various implications, such as preventing the enzymatic browning of fruits and vegetables, and potentially serving as a whitening agent in cosmetics .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Chlorocinnamaldehyde has been found to inhibit the growth of bacteria . It interacts with enzymes such as tyrosinase, where it has a significant inhibitory effect on both monophenolase and diphenolase . The nature of these interactions is competitive and reversible .
Cellular Effects
4-Chlorocinnamaldehyde affects various types of cells and cellular processes. It has been shown to have an inhibitory effect on bacterial tyrosinase activity, which leads to a decrease in the steady-state rate of both monophenolase and diphenolase . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Chlorocinnamaldehyde exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits bacterial tyrosinase activity by reacting with the active site cysteine residue . This leads to a decrease in the enzyme’s activity and a subsequent decrease in the rate of the biochemical reactions it catalyzes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 4-Chlorocinnamaldehyde has been observed to maintain its inhibitory effects on tyrosinase . It is chemically stable at room temperature , suggesting that it does not degrade significantly over time
Metabolic Pathways
4-Chlorocinnamaldehyde is involved in the metabolism of melanin in the body, where it inhibits the activity of tyrosinase, an enzyme integral to this metabolic pathway . It may interact with other enzymes or cofactors in this pathway, and could potentially affect metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONRSHHPFBMLBT-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49678-02-6 | |
| Record name | 4-CHLOROCINNAMALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological targets of 4-Chlorocinnamaldehyde and how does it affect them?
A1: 4-Chlorocinnamaldehyde demonstrates significant inhibitory activity against laccase enzymes. [, ] Laccase, a multi-copper oxidase, plays a crucial role in fungal pathogenesis, particularly in the context of plant diseases. [] Studies show that 4-Chlorocinnamaldehyde directly inhibits laccase activity, potentially by interfering with the enzyme's copper binding sites, although the exact mechanism requires further investigation. [] This inhibitory action disrupts fungal growth and development, making 4-Chlorocinnamaldehyde a promising candidate for developing novel fungicides. [] Additionally, research suggests that 4-Chlorocinnamaldehyde exhibits inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. [, ]
Q2: How does the structure of 4-Chlorocinnamaldehyde contribute to its biological activity, particularly in comparison to cinnamaldehyde itself?
A2: Introducing a chlorine atom at the para position of the aromatic ring in cinnamaldehyde, resulting in 4-Chlorocinnamaldehyde, appears to significantly enhance its anti-fungal and anti-viral properties. [, ] This structural modification is linked to increased inhibitory potency against laccase. [] Additionally, in studies examining anti-viral activity against Coxsackievirus B3, brominated derivatives of cinnamaldehyde, including α-bromo-4-chlorocinnamaldehyde, displayed superior efficacy compared to cinnamaldehyde alone. [, , ] This suggests that halogenation at the alpha and para positions of the cinnamaldehyde structure may play a crucial role in enhancing its interaction with viral targets. [] Further research is needed to fully elucidate the structure-activity relationships and underlying mechanisms driving these enhanced effects.
Q3: Has 4-Chlorocinnamaldehyde demonstrated efficacy against specific pathogens, and what are the implications?
A3: 4-Chlorocinnamaldehyde has shown promising results in controlling the wheat take-all disease caused by the fungal pathogen Gaeumannomyces graminis var. tritici. [] Field trials indicated good control efficacy, suggesting its potential as a fungicide for this specific disease. [] Furthermore, in vitro studies demonstrated its efficacy against various other fungal pathogens, including Valsa mali and Sclerotinia sclerotiorum. [] The compound's ability to inhibit laccase, a key virulence factor in many plant pathogenic fungi, contributes to its broad-spectrum antifungal potential. [, ]
Q4: What analytical techniques are commonly employed to characterize and quantify 4-Chlorocinnamaldehyde?
A4: Various analytical techniques are utilized to characterize and study 4-Chlorocinnamaldehyde. Infrared spectroscopy and mass spectrometry are employed to confirm the compound's identity and purity. [] These techniques provide information about the functional groups present in the molecule and its molecular weight, respectively. [] Additionally, high-performance liquid chromatography (HPLC) methods can be used for quantifying 4-Chlorocinnamaldehyde in various matrices, such as biological samples or formulations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.5]dec-6-ene](/img/structure/B89994.png)







![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)



![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)
